6-Methoxy-3-nitropyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-methoxy-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDJBHQIKITNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitropyridine-2-carbaldehyde typically involves the nitration of 6-methoxypyridine-2-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methoxy-3-nitropyridine-2-carboxylic acid.
Reduction: 6-Methoxy-3-aminopyridine-2-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 6-methoxy-3-nitropyridine-2-carbaldehyde show effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |
| Staphylococcus aureus | 16 µg/mL | Protein synthesis inhibition |
| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |
These findings suggest that the compound's structural features contribute to its ability to inhibit bacterial growth, potentially leading to the development of new antimicrobial agents .
Anticancer Properties
This compound has shown promise in anticancer research. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In vitro studies on human lung cancer cells (A549) demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent against various cancers .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| HepG2 (Liver Cancer) | 12.8 | Cell cycle arrest |
| DLD (Colorectal Cancer) | 18.3 | DNA binding |
The anticancer activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular processes, such as topoisomerases .
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. It is often utilized in reactions such as Suzuki and Negishi couplings, which are critical for constructing carbon-carbon bonds.
Key Reactions Involving the Compound:
- Suzuki Coupling: Used for forming biaryl compounds that are important in pharmaceuticals.
- Negishi Coupling: Facilitates the synthesis of complex organic molecules by coupling organozinc reagents with electrophiles.
These reactions underscore the compound's versatility in synthetic methodologies, making it crucial in developing new chemical entities .
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitropyridine-2-carbaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
6-Methoxy-3-pyridinecarboxaldehyde (CAS: 65873-72-5)
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- Key Differences :
- Lacks the nitro group at position 3.
- Aldehyde group is retained at position 2.
- Applications : Used as a biochemical reagent in life science research due to its simpler structure and lower molecular weight .
- Reactivity : The absence of the electron-withdrawing nitro group makes the aldehyde less electrophilic compared to the nitro-substituted analogue.
| Property | 6-Methoxy-3-nitropyridine-2-carbaldehyde | 6-Methoxy-3-pyridinecarboxaldehyde |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₄ | C₇H₇NO₂ |
| Molecular Weight (g/mol) | 182.13 | 137.14 |
| Substituents | -NO₂, -OCH₃, -CHO | -OCH₃, -CHO |
| Predicted CCS ([M+H]+) | 133.0 Ų | N/A |
6-Chloro-2-methoxy-3-nitropyridine (CAS: 40851-91-0)
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol
- Key Differences :
- Chloro (-Cl) replaces the aldehyde group at position 2.
- Retains the nitro and methoxy groups.
- Reactivity : The chloro group enables nucleophilic aromatic substitution (SNAr), unlike the aldehyde in the target compound.
| Property | This compound | 6-Chloro-2-methoxy-3-nitropyridine |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₄ | C₆H₅ClN₂O₃ |
| Molecular Weight (g/mol) | 182.13 | 188.57 |
| Substituents | -NO₂, -OCH₃, -CHO | -NO₂, -OCH₃, -Cl |
6-Ethoxy-2-hydrazinyl-3-nitropyridine
3-Hydroxy-6-methyl-2-nitropyridine (CAS: 443956-08-9)
- Molecular Formula : C₆H₆N₂O₃
- Key Differences :
- Hydroxy (-OH) and methyl (-CH₃) groups replace methoxy and aldehyde.
- Reactivity : The hydroxy group introduces hydrogen-bonding capacity, altering solubility and interaction profiles .
Key Structural and Functional Insights
Electron-Withdrawing Effects: The nitro group in this compound enhances the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions compared to non-nitro analogues like 6-Methoxy-3-pyridinecarboxaldehyde . Chloro and nitro substituents (e.g., in 6-Chloro-2-methoxy-3-nitropyridine) synergistically activate the pyridine ring for SNAr reactions .
Biological Relevance :
- While 6-Methoxy-3-pyridinecarboxaldehyde is primarily a biochemical reagent , the nitro-substituted target compound may exhibit enhanced bioactivity due to nitro group interactions with biological targets (e.g., nitroreductase enzymes) .
Synthetic Utility :
- Aldehyde-containing derivatives (e.g., the target compound) are valuable for forming Schiff bases or hydrazones, whereas chloro-substituted analogues serve as intermediates for further functionalization .
Biological Activity
6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS No. 871583-87-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_8N_2O_3, characterized by a methoxy group at the 6-position and a nitro group at the 3-position of the pyridine ring. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of nitropyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain nitropyridine derivatives displayed IC50 values in the low micromolar range, indicating strong antimicrobial potential .
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. Notably, related compounds have been documented to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and promoting cell cycle arrest. For example, compounds with similar structural motifs have been shown to inhibit DNA synthesis in neoplastic cells, leading to reduced cell viability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria (IC50 < 10 µM) | |
| Anticancer | Induces apoptosis; inhibits DNA synthesis |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group enhances electrophilicity, allowing the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.
- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which can disrupt metal-dependent enzymatic functions within cells.
- Cell Cycle Modulation : Evidence suggests that derivatives can interfere with cell cycle progression, particularly by affecting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Study on Anticancer Activity
A significant study evaluated the cytotoxic effects of various nitropyridine derivatives on human cancer cell lines. The results indicated that this compound analogs exhibited IC50 values ranging from 5 to 15 µM against breast and colon cancer cells, underscoring their potential as anticancer agents .
Hemolysis Potential Assessment
Another investigation focused on the hemolytic activity of related compounds, assessing their biocompatibility with human red blood cells. The findings revealed that certain derivatives had minimal hemolytic effects at concentrations up to 1 mg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the key considerations for synthesizing 6-Methoxy-3-nitropyridine-2-carbaldehyde under controlled conditions?
- Methodological Answer: Synthesis typically involves nitration and formylation steps. For example, carbaldehyde derivatives can be synthesized using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under anhydrous conditions, followed by nitration with nitric acid/sulfuric acid mixtures. Temperature control (0–90°C) and inert atmospheres are critical to avoid side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer:
- ¹H-NMR: Expect peaks for the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.5–8.5 ppm), and methoxy group (δ 3.9–4.1 ppm).
- IR: Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹), NO₂ (asymmetric stretch ~1520 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).
- Mass Spectrometry: Molecular ion peak (M⁺) at m/z 196.04 (calculated for C₇H₆N₂O₄) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Follow SDS guidelines for spills: neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste.
- Emergency measures: Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for irritation .
Advanced Research Questions
Q. How can crystallographic data resolve molecular geometry discrepancies in nitro-substituted pyridine derivatives?
- Methodological Answer: Use single-crystal X-ray diffraction with SHELX software for refinement. Key parameters include torsion angles (e.g., C2-C3-NO₂ dihedral angles) and hydrogen-bonding networks. For ambiguous data, employ twin refinement (SHELXL) or high-resolution synchrotron data to resolve electron density maps .
Q. What strategies address contradictions in synthetic yield data during scale-up?
- Methodological Answer:
- Conduct Design of Experiments (DoE) to optimize variables (temperature, stoichiometry).
- Use longitudinal studies to track batch consistency (e.g., three-wave panel designs with statistical validation).
- Analyze impurities via HPLC-MS to identify side reactions (e.g., over-nitration or oxidation of the aldehyde group) .
Q. How do computational methods complement experimental data in predicting aldehyde group reactivity?
- Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Validate predictions with experimental kinetic studies (e.g., monitoring aldehyde oxidation via UV-Vis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for the nitro and methoxy substituents?
- Methodological Answer:
- Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Rule out tautomerism or dynamic effects by variable-temperature NMR.
- Cross-validate with X-ray crystallography to resolve positional ambiguity in substituent orientation .
Q. What analytical approaches reconcile discrepancies in purity assessments (HPLC vs. elemental analysis)?
- Methodological Answer:
- Perform orthogonal analyses: Combine HPLC (purity), TGA (thermal stability), and CHNS/O elemental analysis.
- For trace impurities (<1%), use LC-MS/MS to identify byproducts (e.g., nitration byproducts or aldol condensation products) .
Experimental Design Considerations
Q. What controls are critical in kinetic studies of this compound reactions?
- Methodological Answer:
Q. How can researchers optimize solvent systems for selective functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
